molecular formula C30H52O2 B100942 Lanost-7-ene-3beta,11alpha-diol CAS No. 19468-26-9

Lanost-7-ene-3beta,11alpha-diol

Cat. No. B100942
CAS RN: 19468-26-9
M. Wt: 444.7 g/mol
InChI Key: CQDWZUMEZSNHCV-XFJOFVBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lanost-7-ene-3beta,11alpha-diol, also known as ergosterol, is a sterol compound found in fungi and plants. It is a precursor to vitamin D2 and has been studied for its potential applications in scientific research. In

Mechanism Of Action

Lanost-7-ene-3beta,11alpha-diol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It also inhibits the activation of nuclear factor-kappa B (NF-kappaB), which is a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, Lanost-7-ene-3beta,11alpha-diol has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Biochemical And Physiological Effects

Lanost-7-ene-3beta,11alpha-diol has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. It also increases the expression of genes involved in the regulation of calcium homeostasis, which is important for bone health.

Advantages And Limitations For Lab Experiments

One advantage of using Lanost-7-ene-3beta,11alpha-diol in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have a range of biological activities, making it a useful compound for studying various biological processes. One limitation is that it is not very water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on Lanost-7-ene-3beta,11alpha-diol. One area of interest is its potential use in the treatment of osteoporosis. Additionally, it could be further studied for its anti-inflammatory and anti-tumor properties. Finally, it could be used as a starting point for the development of new drugs with improved properties.

Synthesis Methods

Lanost-7-ene-3beta,11alpha-diol can be synthesized from Lanost-7-ene-3beta,11alpha-diol peroxide through a series of chemical reactions. The synthesis involves the reduction of Lanost-7-ene-3beta,11alpha-diol peroxide to Lanost-7-ene-3beta,11alpha-diol, followed by the oxidation of Lanost-7-ene-3beta,11alpha-diol to ergocalciferol, which is then converted to Lanost-7-ene-3beta,11alpha-diol.

Scientific Research Applications

Lanost-7-ene-3beta,11alpha-diol has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of osteoporosis, as it is a precursor to vitamin D2.

properties

CAS RN

19468-26-9

Product Name

Lanost-7-ene-3beta,11alpha-diol

Molecular Formula

C30H52O2

Molecular Weight

444.7 g/mol

IUPAC Name

(3S,5R,9R,10S,11R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol

InChI

InChI=1S/C30H52O2/c1-19(2)10-9-11-20(3)21-14-17-29(7)22-12-13-24-27(4,5)25(32)15-16-28(24,6)26(22)23(31)18-30(21,29)8/h12,19-21,23-26,31-32H,9-11,13-18H2,1-8H3/t20-,21-,23-,24+,25+,26-,28+,29+,30-/m1/s1

InChI Key

CQDWZUMEZSNHCV-XFJOFVBXSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C

SMILES

CC(C)CCCC(C)C1CCC2(C1(CC(C3C2=CCC4C3(CCC(C4(C)C)O)C)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CC(C3C2=CCC4C3(CCC(C4(C)C)O)C)O)C)C

synonyms

Lanost-7-ene-3β,11α-diol

Origin of Product

United States

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